molecular formula C20H22FN7O3S B2746110 ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 863458-38-2

ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2746110
CAS RN: 863458-38-2
M. Wt: 459.5
InChI Key: COIAWSVBJIIJHF-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several key structural fragments, including a triazolo[4,5-d]pyrimidine core, a fluorobenzyl group, and a piperazine carboxylate moiety .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids or bases and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a key structural fragment of many antiviral agents . The fluorobenzyl group and the piperazine carboxylate moiety are also important components of the molecule .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of this compound . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids or bases and is accelerated by heat or light .

Scientific Research Applications

properties

IUPAC Name

ethyl 4-[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O3S/c1-2-31-20(30)27-9-7-26(8-10-27)16(29)12-32-19-17-18(22-13-23-19)28(25-24-17)11-14-5-3-4-6-15(14)21/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIAWSVBJIIJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate

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